Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate
Description
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate (CAS: 1392804-60-2) is a bicyclic compound featuring a [3.1.1] ring system with a nitrogen atom in the bridgehead position and a methyl ester group at the 1-carboxylate position. The molecular formula is C₈H₁₄ClNO₂, with a molecular weight of 191.65 g/mol and a purity ≥95% .
Properties
IUPAC Name |
methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8-4-6(5-8)2-3-9-8/h6,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABRIJQPJBDMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate can be achieved through several methods. One common approach involves the use of cyclopentene derivatives and nitrogen-containing reagents under specific reaction conditions. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be employed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes, which can then be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using readily available bulk reagents. The process may include steps such as double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by functionalization through photocatalytic Minisci-like conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions involving nitrogen-containing bicyclic structures.
Medicine: It is explored for its potential therapeutic properties, including its use as a scaffold for drug design and development.
Industry: It is utilized in the production of materials with specific properties, such as high-energy density compounds and bioisosteres for drug discovery
Mechanism of Action
The mechanism of action of methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context in which the compound is used, such as its role in medicinal chemistry or materials science .
Comparison with Similar Compounds
The compound belongs to the broader class of azabicycloalkanes, which vary in ring size, substituents, and heteroatom placement. Below is a detailed comparison with structurally and functionally related analogs:
Structural Variations
Key Observations :
- Ring System Impact :
- Substituent Effects: Boc-protected amines (e.g., [2.2.1] derivatives) enhance stability during synthesis but require deprotection for further functionalization .
Physicochemical Properties
Commercial Availability and Pricing
Biological Activity
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate (also known as this compound hydrochloride) is a bicyclic compound with significant biological activity, primarily recognized for its role as an acetylcholinesterase inhibitor . This compound's unique bicyclic structure, which includes a nitrogen atom, enhances its interaction with various biological targets, making it a subject of interest in neuropharmacology and medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1392804-60-2
- Molecular Formula : C8H14ClNO2
- Molecular Weight : Approximately 191.66 g/mol
- Physical Appearance : White to off-white powder
The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of acetylcholine, thereby enhancing neurotransmission and potentially improving cognitive functions. Furthermore, it interacts with nicotinic acetylcholine receptors, modulating their activity and influencing various cellular signaling pathways .
Biological Activities and Applications
-
Acetylcholinesterase Inhibition :
- The compound significantly inhibits AChE, leading to increased levels of acetylcholine in neuronal synapses.
- This action is particularly beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease .
-
Nicotinic Receptor Modulation :
- It interacts with nicotinic receptors, which may alter gene expression and cellular metabolism in both neuronal and non-neuronal cells .
-
Potential Therapeutic Uses :
- Given its mechanism of action, this compound has potential applications in treating cognitive disorders and enhancing synaptic transmission .
Comparative Analysis with Similar Compounds
The following table compares this compound with other structurally similar compounds regarding their biological activities:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl 2-pyrrolidinecarboxylate | Bicyclic | Acetylcholinesterase inhibition |
| 4-Aminobutyric acid | Linear | GABA receptor modulation |
| N-Methylpyrrolidine | Bicyclic | Cholinergic activity |
| This compound | Bicyclic | Acetylcholinesterase inhibition; Nicotinic receptor modulation |
This compound stands out due to its specific bicyclic structure containing nitrogen, which enhances its interactions with acetylcholine receptors more effectively than some linear analogs .
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various experimental models:
- Neuropharmacological Studies : Research has demonstrated that the administration of this compound resulted in improved cognitive performance in animal models simulating Alzheimer's disease .
- Cellular Studies : In vitro experiments showed that this compound could significantly enhance synaptic transmission in cultured neuronal cells by increasing acetylcholine levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
